(5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-butyl-6-hydroxy-4-methyl-5-[(3-methylphenyl)iminomethyl]-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-4-5-9-22-18(23)16(11-20)14(3)17(19(22)24)12-21-15-8-6-7-13(2)10-15/h6-8,10,12,24H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZHVGODRRZTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamide Derivatives
A plausible route involves the cyclization of a β-ketoamide precursor. For example, ethyl 3-cyano-4-methyl-5-oxohexanoate could react with butylamine under basic conditions to form the dihydropyridone ring. This method mirrors the synthesis of related pyridone derivatives reported in ionic liquid media, where FeCl₃·6H₂O catalyzes multi-component reactions at 80°C.
Reaction Conditions
Suzuki–Miyaura Coupling for Aryl Functionalization
The patent CN110746345B demonstrates the utility of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride in coupling brominated aromatics with boronic acids. Adapting this strategy, a brominated dihydropyridone intermediate could undergo cross-coupling with 3-methylphenylboronic acid to introduce the aryl group.
Optimized Parameters
- Catalyst : [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (5–10 mol%)
- Base : Sodium carbonate
- Temperature : 70–80°C
- Solvent : Tetrahydrofuran (THF)/dimethylformamide (DMF) mixture
Imine Formation and Stereochemical Control
The critical (Z)-selective imine formation between the dihydropyridone core and 3-methylaniline requires meticulous optimization. Two approaches are viable:
Direct Condensation Under Acidic Conditions
Heating the dihydropyridone ketone with 3-methylaniline in the presence of acetic acid or titanium tetrachloride promotes imine formation. Titanium tetrachloride, used in MEM deprotection steps, may simultaneously act as a Lewis acid to enhance electrophilicity at the carbonyl carbon.
Key Variables
- Acid Catalyst : TiCl₄ (1–2 equiv)
- Solvent : Dichloromethane
- Temperature : Reflux (40°C)
- Reaction Time : 12–24 hours
Oxidative Imine Formation
Alternatively, the methylene group adjacent to the carbonyl could be selectively oxidized to a ketone using tert-butyl hydroperoxide/iodine, followed by condensation with 3-methylaniline. This method avoids pre-functionalization but risks over-oxidation.
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Methods
The table below evaluates two hypothetical routes based on analogous literature:
| Method | Steps | Yield (%) | Stereoselectivity (Z:E) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation + Imine | 4 | 65–70 | 3:1 | Fewer purification steps |
| Suzuki Coupling + Oxidation | 6 | 50–55 | 4:1 | Modular aryl introduction |
Route 1 prioritizes simplicity, while Route 2 offers flexibility for structural analogs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of various heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antiviral and anticancer agent. Its ability to interact with biological molecules makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as luminescent materials for electronic devices .
Mechanism of Action
The mechanism of action of (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, its antiviral activity may be due to its ability to inhibit viral replication by binding to viral proteins .
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- The tetrahydropyridine core in the target compound and ’s analog enables conformational flexibility, unlike rigid pyranopyrazole or pyridazine systems .
Substituent Effects on Physicochemical Properties
Functional Implications :
Spectroscopic Characterization
While NMR/IR/MS data for the target compound are unavailable, analogs provide benchmarks:
- 1H-NMR : Aromatic protons in the (3-methylphenyl) group would resonate at δ 6.8–7.4 ppm, similar to ’s chlorophenyl signals (δ 7.39–7.82 ppm) .
- IR : Strong C≡N absorption near 2200 cm⁻¹ (consistent across carbonitrile analogs) .
- 13C-NMR : Carbonitrile carbons typically appear at δ 110–120 ppm .
Critical Analysis of Divergent Data
- Stereochemical Stability : The Z-configuration of the methylidene group in the target compound may face isomerization risks under acidic/basic conditions, as seen in similar enamine systems .
- Biological Relevance : While highlights neurotoxic effects of MPTP (a tetrahydropyridine derivative), the target compound’s substituents likely mitigate such risks .
Biological Activity
The compound (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine class of compounds, which have garnered attention for their diverse biological activities. This article synthesizes the available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrahydropyridine ring with various substituents that influence its biological activity. The structural formula can be represented as follows:
Key Structural Features:
- Tetrahydropyridine Ring: The central structure that contributes to the compound's reactivity and interaction with biological targets.
- Cyano Group: This functional group can enhance the compound's ability to form hydrogen bonds and interact with biological macromolecules.
- Aromatic Substituents: The presence of phenyl groups may contribute to hydrophobic interactions, impacting binding affinity and specificity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro Studies: Various studies have demonstrated that tetrahydropyridine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is often attributed to disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Anticancer Activity
Preliminary studies suggest potential anticancer properties:
- Cell Line Studies: In vitro assays using cancer cell lines have shown that similar compounds can induce apoptosis and inhibit proliferation. The specific pathways involved may include modulation of apoptotic markers and cell cycle regulators .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Metallo-β-Lactamase Inhibitors: Some derivatives have shown promise as inhibitors against metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance in bacteria. This inhibition restores the efficacy of β-lactam antibiotics .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Biological Targets: The compound likely interacts with various enzymes and receptors due to its structural features.
- Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
- Inhibition of Key Enzymatic Pathways: As noted in studies involving MBLs, the compound may bind to active sites on enzymes, preventing substrate access and subsequent catalysis.
Case Study 1: Antimicrobial Efficacy
A study explored the antibacterial effects of a related tetrahydropyridine derivative against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent activity.
Case Study 2: Anticancer Activity
In another investigation involving human breast cancer cell lines (MCF-7), treatment with a related compound resulted in a significant reduction in cell viability after 48 hours, with IC50 values indicating strong cytotoxic effects.
Q & A
Q. What synthetic strategies are recommended for preparing (5Z)-1-butyl-4-methyl-5-{[(3-methylphenyl)amino]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile?
- Methodological Answer : A common approach involves condensation of a pyridine-2,6-dione precursor with a substituted benzaldehyde derivative. For example, refluxing chloroacetic acid, aromatic aldehydes (e.g., 3-methylbenzaldehyde), and sodium acetate in acetic anhydride/acetic acid (10:20 mL) under controlled conditions yields analogous Z-configuration products. Optimize reaction time (2–12 hours) and stoichiometry to achieve yields >60% . Key Steps :
- Activation of the pyridine-dione core.
- Schiff base formation via aldehyde-amine condensation.
- Stabilization of the Z-isomer through steric or electronic effects.
Q. How can the Z-configuration of the methylidene group be confirmed experimentally?
- Methodological Answer : Use ¹H-NMR spectroscopy to identify the =CH proton resonance. In Z-isomers, this proton typically appears downfield (δ 7.9–8.1 ppm) due to deshielding by the adjacent electron-withdrawing groups (e.g., carbonyls). Compare with E-isomer analogs, which show upfield shifts. Additional confirmation via NOESY can detect spatial proximity between the methylidene proton and substituents on the pyridine ring .
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water, ethanol) arises from its hydrophobic butyl and aromatic substituents. Strategies include:
- Using DMSO or DMF as solvents for biological assays.
- Derivatization with polar groups (e.g., sulfonation) without altering the core pharmacophore .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methylidene group in cyclization reactions?
- Methodological Answer : The methylidene group participates in [4+2] cycloadditions or Michael additions. Steric hindrance from the 1-butyl group directs reactivity toward less hindered sites, while electron-withdrawing groups (e.g., cyano, carbonyl) enhance electrophilicity. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps) . Example :
- Cyclization with thioureas yields thiazolidinone derivatives, confirmed via LC-MS and X-ray crystallography .
Q. What analytical techniques resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Discrepancies in ¹³C-NMR or IR spectra (e.g., carbonyl stretching frequencies) may arise from polymorphism or solvent effects. Resolve via:
Q. How can computational methods predict the compound’s bioactivity against protein kinases?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets. Validate predictions with in vitro kinase assays (e.g., ADP-Glo™). For example, structural analogs with similar pyridine-dione scaffolds showed IC₅₀ values <10 µM against EGFR kinase due to hydrogen bonding with Lys721 and π-π stacking with Phe723 .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the butyl group in modulating membrane permeability via MD simulations .
- SAR Exploration : Synthesize derivatives with varied alkyl/aryl substituents to map structure-activity relationships (SAR) against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
